molecular formula C5H11NO2 B14416270 (2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol CAS No. 80079-24-9

(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol

Katalognummer: B14416270
CAS-Nummer: 80079-24-9
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: MPOLGKWWFPEZRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol is an organic compound that belongs to the class of imines and alcohols This compound is characterized by the presence of both a hydroxyethyl group and an imino group attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with propanal under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imines or alcohols.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins or enzymes, leading to modulation of their activity. The imine group can also undergo reversible reactions, allowing the compound to act as a dynamic ligand in biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aminomethyl propanol: An organic compound with similar structural features but different functional groups.

    2-Amino-2-methylpropan-1-ol: Another compound with an amino and hydroxy group attached to a propanol backbone.

Eigenschaften

80079-24-9

Molekularformel

C5H11NO2

Molekulargewicht

117.15 g/mol

IUPAC-Name

2-(2-hydroxyethylimino)propan-1-ol

InChI

InChI=1S/C5H11NO2/c1-5(4-8)6-2-3-7/h7-8H,2-4H2,1H3

InChI-Schlüssel

MPOLGKWWFPEZRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCCO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.